

# Application Note: Analysis of Olopatadine-d3 N-Oxide by Mass Spectrometry

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Compound of Interest		
Compound Name:	Olopatadine-d3 N-Oxide	
Cat. No.:	B14082323	Get Quote

#### Introduction

Olopatadine is a selective histamine H1-receptor antagonist used in the treatment of allergic conjunctivitis and rhinitis.[1][2] Its metabolism is a critical aspect of its pharmacology and toxicology. One of its metabolites is Olopatadine N-Oxide.[2][3] The deuterated internal standard, **Olopatadine-d3 N-Oxide**, is essential for the accurate quantification of this metabolite in biological matrices during drug metabolism and pharmacokinetic (DMPK) studies. This application note provides a detailed protocol for the analysis of **Olopatadine-d3 N-Oxide** using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and describes its characteristic fragmentation pattern.

**Olopatadine-d3 N-Oxide** has a molecular formula of C<sub>21</sub>H<sub>20</sub>D<sub>3</sub>NO<sub>4</sub> and a molecular weight of 356.43 g/mol .[4][5] Understanding its behavior in a mass spectrometer is crucial for developing robust analytical methods.

## **Mass Spectrometry Fragmentation Pattern**

The fragmentation of N-oxides in atmospheric pressure ionization sources is often characterized by a neutral loss of an oxygen atom (16 Da), a process that can be thermally induced.[6][7] For **Olopatadine-d3 N-Oxide**, the protonated molecule [M+H]<sup>+</sup> is expected at m/z 357.4. The primary fragmentation pathways are anticipated to be the neutral loss of oxygen and subsequent cleavages of the propylidene side chain.



Based on the known fragmentation of Olopatadine[8][9][10] and the general behavior of Noxides, the following fragmentation pattern for **Olopatadine-d3 N-Oxide** is proposed:

- Parent Ion: The protonated molecule, [C21H20D3NO4+H]+, will be observed at m/z 357.4.
- Primary Fragmentation (Deoxygenation): A characteristic loss of an oxygen atom from the N-oxide group results in a fragment at m/z 341.4. This deoxygenation is a common fragmentation pathway for N-oxides and can be enhanced by increasing the temperature of the ion source.[6][7]
- Secondary Fragmentation: Further fragmentation of the m/z 341.4 ion (which corresponds to protonated Olopatadine-d3) is expected to follow the pattern of Olopatadine itself. This includes cleavage of the dimethylaminopropylidene side chain, leading to characteristic fragment ions.

## **Quantitative Data Summary**

The expected m/z values for the parent ion and major fragment ions of **Olopatadine-d3 N-Oxide** in positive ion mode mass spectrometry are summarized in the table below.

Ion Description	Proposed Structure	Calculated m/z
[M+H] <sup>+</sup>	Protonated Olopatadine-d3 N- Oxide	357.4
[M+H-16]+	Deoxygenated Fragment	341.4
Fragment 1	Resulting from cleavage of the side chain	247.1
Fragment 2	Dimethylaminopropylidene moiety	168.2

## **Experimental Protocol**

This protocol outlines the steps for the analysis of **Olopatadine-d3 N-Oxide** using a standard LC-MS/MS system.



- 1. Materials and Reagents
- Olopatadine-d3 N-Oxide reference standard
- HPLC-grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Control biological matrix (e.g., human plasma)
- 2. Sample Preparation This protocol utilizes a protein precipitation method for sample cleanup.
- To 100  $\mu L$  of the biological matrix sample, add 300  $\mu L$  of acetonitrile containing the internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the sample at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
- 3. Liquid Chromatography Conditions
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
  - o 0-0.5 min: 5% B
  - 0.5-2.5 min: 5% to 95% B



o 2.5-3.0 min: 95% B

3.0-3.1 min: 95% to 5% B

o 3.1-4.0 min: 5% B

• Flow Rate: 0.4 mL/min

Column Temperature: 40°C

Injection Volume: 5 μL

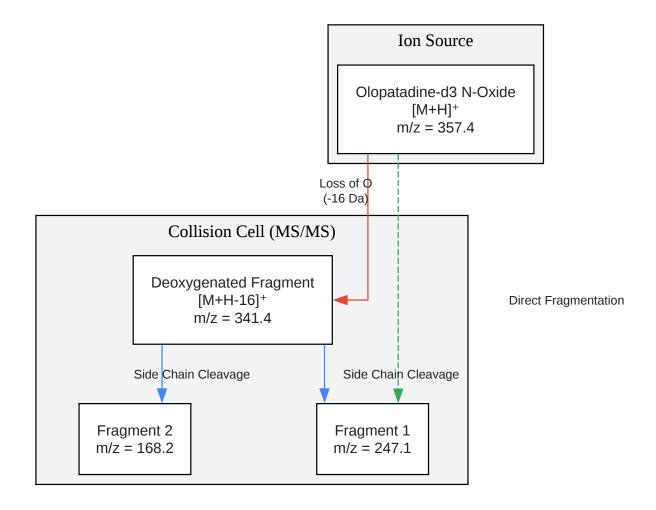
4. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Ion Source Temperature: Can be optimized, but a higher temperature (e.g., 350-500°C) may enhance the deoxygenation fragment.[6]
- Capillary Voltage: 3.5 kV
- Multiple Reaction Monitoring (MRM) Transitions:
  - Primary: 357.4 → 341.4 (for monitoring deoxygenation)
  - Secondary (for confirmation): 357.4 → 247.1
  - Tertiary (for confirmation): 341.4 → 168.2

# Visualization of the Proposed Fragmentation Pathway

The logical relationship of the mass spectrometry fragmentation of **Olopatadine-d3 N-Oxide** is depicted in the following diagram.





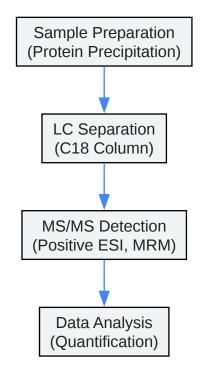
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Caption: Proposed fragmentation of Olopatadine-d3 N-Oxide.

## **Experimental Workflow**

The overall workflow for the analysis is illustrated below.





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Caption: Analytical workflow for **Olopatadine-d3 N-Oxide**.

#### Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of **Olopatadine-d3 N-Oxide**. The proposed fragmentation pattern, centered around the characteristic neutral loss of oxygen, and the detailed LC-MS/MS protocol offer a solid foundation for researchers and scientists in the field of drug metabolism and bioanalysis to develop and validate quantitative assays for Olopatadine N-Oxide. The provided MRM transitions can be used for sensitive and specific detection of this metabolite and its deuterated internal standard.

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